Cas no 2402789-49-3 (Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate)

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic lactam derivative with a stereochemically defined structure, featuring a fused azabicyclo ring system. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of β-lactam antibiotics and other pharmacologically active molecules. Its rigid bicyclic framework and functionalized carbonyl group enable selective reactivity in ring-opening and functionalization reactions. The benzyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. The (1S,5R) stereochemistry ensures precise control over chiral centers, making it useful in asymmetric synthesis. This compound is characterized by high purity and stability under standard storage conditions.
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate structure
2402789-49-3 structure
Product Name:Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No:2402789-49-3
MF:C16H19NO3
MW:273.326964616776
CID:6080634
PubChem ID:145899397
Update Time:2025-10-29

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-7468938
    • rac-benzyl (1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
    • Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
    • 2402789-49-3
    • Z4082590637
    • Inchi: 1S/C16H19NO3/c1-16(2)13-12(14(16)18)8-9-17(13)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1
    • InChI Key: NTAHVHTYQUVXEG-OLZOCXBDSA-N
    • SMILES: O=C1C(C)(C)[C@@H]2[C@H]1CCN2C(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 273.13649347g/mol
  • Monoisotopic Mass: 273.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.6Ų

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate Pricemore >>

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Additional information on Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Research Briefing on Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 2402789-49-3)

Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 2402789-49-3) is a specialized bicyclic lactam derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of β-lactam antibiotics and other biologically active molecules. Recent studies have explored its potential applications in the development of novel antimicrobial agents, enzyme inhibitors, and prodrug formulations. The unique structural features of this compound, including its bicyclic framework and stereochemical configuration, make it a valuable scaffold for designing molecules with enhanced pharmacological properties.

Recent research has focused on optimizing the synthetic routes for Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate to improve yield and scalability. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic asymmetric synthesis method that achieved high enantioselectivity (>99% ee) and yield (85%). This advancement addresses previous challenges associated with the racemization of the product during synthesis. The study also highlighted the compound's stability under various pH conditions, which is critical for its application in drug formulations.

In addition to synthetic improvements, pharmacological investigations have revealed promising biological activities. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate exhibit potent inhibitory effects against bacterial penicillin-binding proteins (PBPs), particularly PBP2a from methicillin-resistant Staphylococcus aureus (MRSA). The lead compound from this series showed a MIC value of 0.5 μg/mL against MRSA strains, outperforming several clinically used β-lactam antibiotics. Molecular docking studies suggested that the bicyclic structure enhances binding affinity to the active site of PBPs, providing a structural basis for further optimization.

Another significant development involves the use of this compound as a chiral building block for protease inhibitors. Research published in ACS Chemical Biology (2023) demonstrated its incorporation into novel inhibitors of the SARS-CoV-2 main protease (Mpro). The constrained bicyclic structure was found to improve metabolic stability compared to linear analogs, with the lead compound showing a plasma half-life of 6.2 hours in murine models. This application highlights the versatility of Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate in addressing emerging therapeutic needs.

From a drug delivery perspective, recent patents (WO2023124567, 2023) have described prodrug formulations utilizing this compound as a carrier for targeted release of antiviral agents. The benzyl ester moiety allows for enzymatic cleavage in specific tissues, enabling site-specific drug activation. This approach has shown reduced systemic toxicity in preclinical models of hepatitis B infection, with a 3-fold increase in therapeutic index compared to conventional formulations.

Future research directions include exploring the compound's potential in combination therapies and its application in antibody-drug conjugates (ADCs). Preliminary data presented at the 2024 American Chemical Society National Meeting indicated that derivatives of Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can serve as stable linkers for ADC payloads, with improved serum stability profiles over current maleimide-based systems. These developments position this compound as a multifaceted tool in modern drug discovery and development.

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